
Bis(trifluoromethyl)propanedioyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl)propanedioyl difluoride is a fluorinated organic compound with the molecular formula C5F8O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, enhancing its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)propanedioyl difluoride typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate to yield the desired product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethyl)propanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions vary depending on the reaction type. For example, oxidation may yield higher oxidation state fluorinated compounds, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethyl)propanedioyl difluoride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance
Wirkmechanismus
The mechanism by which bis(trifluoromethyl)propanedioyl difluoride exerts its effects involves its strong electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethyl) disulfide: Another fluorinated compound with similar electron-withdrawing properties.
Trifluoromethylated radicals: Compounds containing trifluoromethyl groups that exhibit unique reactivity in various chemical reactions.
Uniqueness
Bis(trifluoromethyl)propanedioyl difluoride is unique due to its specific molecular structure, which combines the properties of trifluoromethyl groups with a propanedioyl backbone. This combination enhances its reactivity and stability, making it valuable in a wide range of applications.
Eigenschaften
CAS-Nummer |
42139-57-1 |
|---|---|
Molekularformel |
C5F8O2 |
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
2,2-bis(trifluoromethyl)propanedioyl difluoride |
InChI |
InChI=1S/C5F8O2/c6-1(14)3(2(7)15,4(8,9)10)5(11,12)13 |
InChI-Schlüssel |
NIUKAAKVMOAGJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(=O)F)(C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


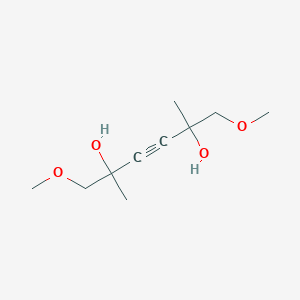
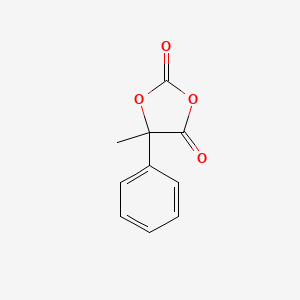
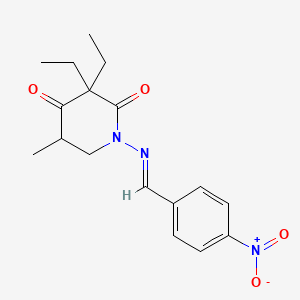
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
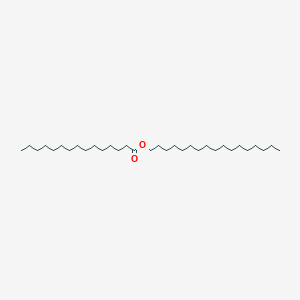
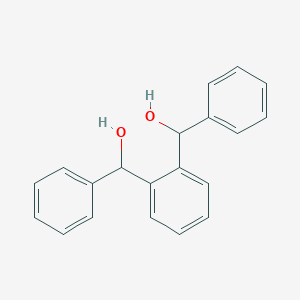
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
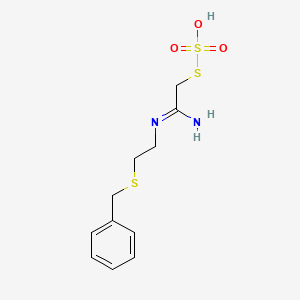
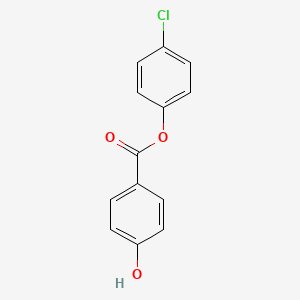
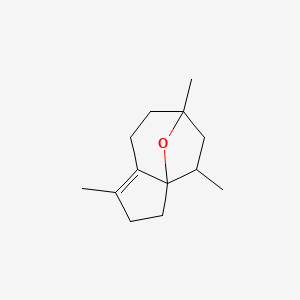

![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
